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molecular formula C18H21NO B3106544 3-(Benzhydrylamino)-3-methylbutan-2-one CAS No. 159556-71-5

3-(Benzhydrylamino)-3-methylbutan-2-one

Cat. No. B3106544
M. Wt: 267.4 g/mol
InChI Key: JHZOJXBTTHOIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

To the above-obtained 3-bromo-3-methylbutan-2-one (5.88 g) in methanol (30 mL), benzhydrylamine (5.0 mL) and triethylamine (7.5 mL) were added. The resultant mixture was stirred at 70° C. for 24 hours, and then cooled in air. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was sequentially washed with saturated aqueous sodium hydrogencarbonate and saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and to the solid, diethyl ether was added, and then insoluble matter was removed by filtration. The mother liquid was brought to the dryness under reduced pressure. The residue was purified through silica gel column chromatography (hexane-ethyl acetate), to thereby give 3-(benzhydrylamino)-3-methylbutan-2-one as an oily product (3.3 g, 34%).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4].[CH:8]([NH2:21])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CO.C(N(CC)CC)C>[CH:8]([NH:21][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4])([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
BrC(C(C)=O)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was sequentially washed with saturated aqueous sodium hydrogencarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
to the solid, diethyl ether was added
CUSTOM
Type
CUSTOM
Details
insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)NC(C(C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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